N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide
Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide is an organic compound that features a cyclopropane ring attached to a sulfonamide group, with a methoxypiperidinylphenyl substituent
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-20-14-8-10-17(11-9-14)13-4-2-12(3-5-13)16-21(18,19)15-6-7-15/h2-5,14-16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKBNBHGQMDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a phenylcyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(4-(4-hydroxypiperidin-1-yl)phenyl)cyclopropanesulfonamide.
Reduction: Formation of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfinamide.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide
Uniqueness
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Biological Activity
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide is an organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a cyclopropane ring attached to a sulfonamide group, with a methoxypiperidinylphenyl substituent. Its molecular formula is C15H20N2O3S, and it possesses a unique structural configuration that influences its biological properties.
Synthesis:
The synthesis typically involves a multi-step process, including nucleophilic substitution reactions. A common method is the reaction of a piperidine derivative with phenylcyclopropanesulfonyl chloride in an organic solvent like dichloromethane or tetrahydrofuran, using a base such as triethylamine to facilitate the reaction.
Biological Activity
This compound has been investigated for various biological activities:
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Antiinflammatory Effects:
- Studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, it may act on cyclooxygenase enzymes, which are critical in the inflammatory response.
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Analgesic Properties:
- The compound has been evaluated for its analgesic effects, showing potential in pain management through modulation of pain pathways.
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Receptor Binding Studies:
- As a ligand in receptor binding studies, this compound interacts with various receptors, potentially influencing their activity and providing insights into drug design.
The mechanism of action involves binding to specific molecular targets, modulating their activity. It may act as an enzyme inhibitor by blocking substrate access to active sites. The precise pathways depend on the biological context and the specific receptors or enzymes involved.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antiinflammatory | Inhibition of cyclooxygenase pathways; potential reduction in inflammation. |
| Analgesic | Modulation of pain pathways; effectiveness in pain management studies. |
| Receptor Interaction | Binding studies indicating potential for drug design applications. |
Case Study Example
A recent study explored the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in inflammatory markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
This compound is compared with similar compounds to highlight its unique properties:
| Compound Name | Unique Features |
|---|---|
| N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide | Lacks cyclopropane ring; different steric properties |
| N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide | More flexible structure; altered biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
